Cas no 13422-80-5 (Benzenepropanoic acid, 3-chloro-b-oxo-)

Benzenepropanoic acid, 3-chloro-β-oxo-, is a chlorinated aromatic β-keto acid with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive β-keto carbonyl group adjacent to a chloro-substituted benzene ring, enabling versatile reactivity in condensation, alkylation, and cyclization reactions. The chloro substituent enhances electrophilic properties, facilitating selective functionalization. This compound is particularly useful in the synthesis of heterocyclic frameworks and fine chemicals. Its stability under standard conditions and well-defined reactivity profile make it a reliable intermediate for research and industrial processes. Proper handling is advised due to potential sensitivity to moisture and strong bases.
Benzenepropanoic acid, 3-chloro-b-oxo- structure
13422-80-5 structure
Product Name:Benzenepropanoic acid, 3-chloro-b-oxo-
CAS No:13422-80-5
MF:C9H7ClO3
MW:198.603081941605
CID:1235133
PubChem ID:22224778
Update Time:2025-08-04

Benzenepropanoic acid, 3-chloro-b-oxo- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, 3-chloro-b-oxo-
    • 3-Chlorobenzoylacetic acid
    • 13422-80-5
    • 3-(3-chloro-phenyl)-3-oxo-propionic acid
    • SCHEMBL1421231
    • m-chlorobenzoylacetic acid
    • 3-(3-chlorophenyl)-3-oxopropanoic acid
    • AKOS006293283
    • TS-02810
    • HDAKKFUBVLXOCP-UHFFFAOYSA-N
    • DA-11972
    • CS-0372974
    • Inchi: 1S/C9H7ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
    • InChI Key: HDAKKFUBVLXOCP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(CC(=O)O)=O

Computed Properties

  • Exact Mass: 198.00841
  • Monoisotopic Mass: 198.0083718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • PSA: 54.37

Benzenepropanoic acid, 3-chloro-b-oxo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1443644-1g
3-(3-Chlorophenyl)-3-oxopropanoic acid
13422-80-5 98%
1g
¥4631.00 2024-08-09

Additional information on Benzenepropanoic acid, 3-chloro-b-oxo-

Comprehensive Overview of Benzenepropanoic acid, 3-chloro-b-oxo- (CAS No. 13422-80-5): Properties, Applications, and Industry Insights

Benzenepropanoic acid, 3-chloro-b-oxo- (CAS No. 13422-80-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both a chloro substituent and a β-keto functionality in its molecular framework makes it a versatile intermediate for synthesizing bioactive molecules. Researchers frequently search for "3-chloro-b-oxo-benzenepropanoic acid synthesis" or "CAS 13422-80-5 applications," reflecting growing interest in its synthetic pathways and industrial potential.

From a chemical perspective, this compound belongs to the class of aromatic β-keto acids, characterized by a benzene ring linked to a propanoic acid chain with a carbonyl group at the beta position. The 3-chloro modification enhances its reactivity in nucleophilic substitution reactions, a property exploited in designing drug precursors. Recent publications highlight its role in developing non-steroidal anti-inflammatory drug (NSAID) analogs, aligning with the global trend toward targeted therapeutics. Searches for "chlorinated benzene derivatives in medicine" have surged by 42% year-over-year, underscoring its relevance.

Environmental considerations are paramount in modern chemistry, and Benzenepropanoic acid, 3-chloro-b-oxo- has been evaluated for biodegradability under OECD guidelines. Studies indicate that its ester derivatives exhibit improved aqueous solubility while maintaining stability—a critical factor for formulators addressing "green chemistry solutions." Analytical techniques like HPLC-MS and NMR spectroscopy are essential for quality control, with peer-reviewed methods available for detecting trace impurities below 0.1%.

The compound's thermal behavior reveals a decomposition point of 215°C (±5°C), making it suitable for processes requiring moderate heat stability. Patent analyses show increasing use in crop protection formulations, particularly as a building block for systemic fungicides. This aligns with agricultural sector searches for "chloro-aromatic fungicide intermediates," which grew 28% in 2023. Regulatory databases confirm its approval under REACH for specific industrial applications with proper handling protocols.

Innovative applications emerge in material science, where researchers utilize its chelating properties to modify polymer matrices. The keto group enables coordination with metal ions, creating hybrid materials for sensor technologies—a hotspot reflected in rising searches for "aromatic keto-acid metal complexes." Comparative studies with analogous compounds like 3-bromo-b-oxo-benzenepropanoic acid demonstrate superior yield in Pd-catalyzed coupling reactions.

Supply chain data indicates that CAS 13422-80-5 is predominantly manufactured in facilities with ISO 9001 certification, ensuring batch-to-batch consistency. Storage recommendations emphasize protection from UV degradation in amber glass containers, with shelf-life extensions achievable under nitrogen atmospheres. These operational details address frequent queries about "handling sensitive keto-acids" in industrial forums.

Future research directions focus on enzymatic modifications of 3-chloro-b-oxo-benzenepropanoic acid to produce chiral intermediates—a response to pharmaceutical demand for stereoselective synthesis. The compound's structure-activity relationship (SAR) in antimicrobial screens further positions it as a candidate for antibiotic adjuvants, coinciding with WHO priorities against antimicrobial resistance (AMR).

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